![molecular formula C17H21NO4 B017554 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one CAS No. 1076199-70-6](/img/structure/B17554.png)

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

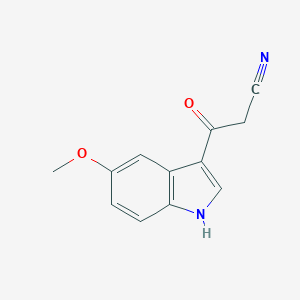

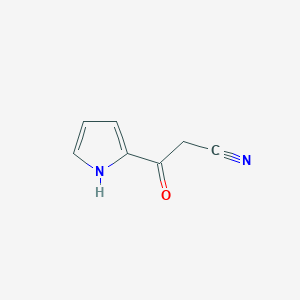

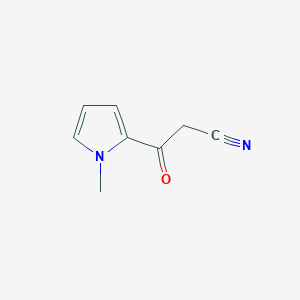

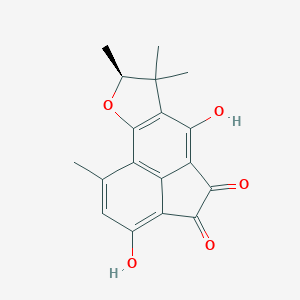

The compound contains several functional groups including a tert-butyl group, a benzofuran ring, and an oxazolidinone ring. The tert-butyl group is a bulky alkyl group that can influence the compound’s reactivity and physical properties . The benzofuran is a fused aromatic ring system that is found in many natural products and pharmaceuticals . The oxazolidinone is a type of heterocyclic compound that often exhibits biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and oxazolidinone rings, as well as the bulky tert-butyl group. These features could influence the compound’s conformation, reactivity, and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran and oxazolidinone rings, as well as the tert-butyl group. The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the oxazolidinone could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzofuran ring and the polar oxazolidinone could affect its solubility, melting point, and other properties .科学的研究の応用

Medicinal Chemistry: Potential Anticancer Agents

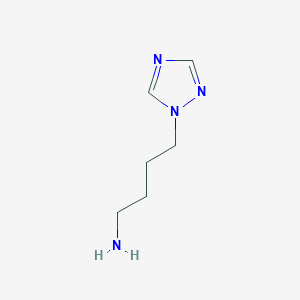

The structural complexity of this compound, particularly the presence of a benzofuran moiety, is reminiscent of molecules that exhibit biological activity. Benzofuran derivatives are known to possess anticancer properties . The oxazolidinone ring, often found in antibiotics, could be modified to target specific cancer cell lines. Research could explore its use as a scaffold for developing novel anticancer agents, with the potential to inhibit tumor growth or metastasis.

Enzymatic Kinetic Resolution: Chiral Building Blocks

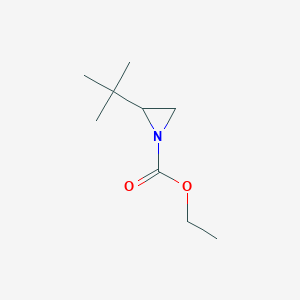

In the field of synthetic chemistry, the compound’s tert-butyl group and oxazolidinone ring make it a candidate for enzymatic kinetic resolution . This process can produce enantiomerically pure substances, which are valuable as chiral building blocks in the synthesis of pharmaceuticals. The resulting enantiomers could be further explored for their biological activities.

Materials Science: Polymer Stabilizers

The tert-butyl group is known for its stabilizing effect in polymers. This compound could be investigated for its potential use as an antioxidant in plastics, improving their durability and resistance to degradation under various conditions .

将来の方向性

特性

IUPAC Name |

3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCGUYORSXNXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542341 |

Source

|

| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

CAS RN |

1076199-70-6 |

Source

|

| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)